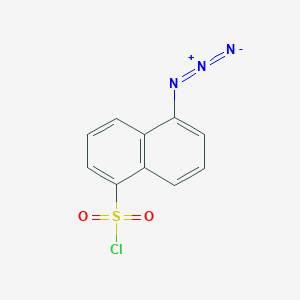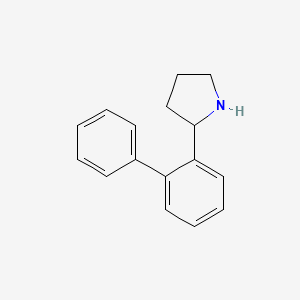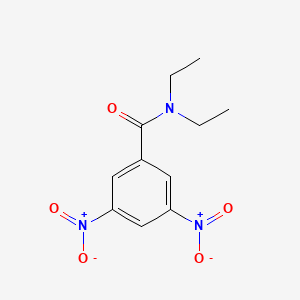
5-azidonaphthalene-1-sulfonyl Chloride
Vue d'ensemble
Description
5-Azidonaphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C10H6ClN3O2S and a molecular weight of 267.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of an azido group (-N3) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Azidonaphthalene-1-sulfonyl Chloride can be synthesized from 1-azidonaphthalene-5-sulfonate . The synthesis involves the conversion of the sulfonate group to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azidonaphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Cycloaddition Reactions: The reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes and are carried out under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Triazoles: Formed by the cycloaddition reaction with alkynes.
Applications De Recherche Scientifique
5-Azidonaphthalene-1-sulfonyl Chloride has numerous applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including heterocycles and polymers.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-Azidonaphthalene-1-sulfonyl Chloride involves the reactivity of its functional groups:
Azido Group: The azido group can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to covalent modification of biomolecules.
Sulfonyl Chloride Group: The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate linkages, facilitating the attachment of the compound to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride): Similar in structure but contains a dimethylamino group instead of an azido group.
1-Azido-5-naphthalenesulfonyl Chloride: Another azido-substituted naphthalene sulfonyl chloride with a different substitution pattern.
Uniqueness
5-Azidonaphthalene-1-sulfonyl Chloride is unique due to the presence of both azido and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The azido group allows for photoaffinity labeling, while the sulfonyl chloride group enables the formation of stable covalent bonds with nucleophiles.
Propriétés
IUPAC Name |
5-azidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)13-14-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAJTAQRWSIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376318 | |
| Record name | 5-azidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73936-73-9 | |
| Record name | 5-azidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)

![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)


![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)




